(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that features a bromopyridine moiety linked to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 3-bromopyridine-2-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfinamide group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-bromopyridine-2-carbaldehyde: A precursor in the synthesis of (NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide.
3-bromopyridin-2-yl)methanamine: Another bromopyridine derivative with different functional groups
Uniqueness
This compound is unique due to its combination of a bromopyridine moiety and a sulfinamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrN2OS |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-9-8(11)5-4-6-12-9/h4-7H,1-3H3/b13-7+ |
InChI Key |
QVKQPECQLYIVSG-NTUHNPAUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=C(C=CC=N1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=CC=N1)Br |
Origin of Product |
United States |
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